molecular formula C20H23ClN4O2 B2714259 2-(4-Chloro-3-methylphenoxy)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 2034369-13-4

2-(4-Chloro-3-methylphenoxy)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2714259
CAS No.: 2034369-13-4
M. Wt: 386.88
InChI Key: UCLJSYYBCVQVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-3-methylphenoxy)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic small molecule featuring a phenoxy-ethanone core linked to a piperazine ring and a 6-cyclopropylpyridazine moiety. Key structural attributes include:

  • 4-Chloro-3-methylphenoxy group: Enhances lipophilicity and may influence target binding.
  • Ethanone bridge: Provides conformational rigidity compared to methylene or ether linkages.
  • 6-Cyclopropylpyridazine: The cyclopropyl substituent could improve metabolic stability by reducing oxidative degradation.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c1-14-12-16(4-5-17(14)21)27-13-20(26)25-10-8-24(9-11-25)19-7-6-18(22-23-19)15-2-3-15/h4-7,12,15H,2-3,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLJSYYBCVQVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

  • Molecular Formula : C₁₈H₁₈ClN₃O₂
  • Molecular Weight : 345.81 g/mol
  • CAS Number : 1279691-36-9

Structure

The compound features a complex structure with a chloro-substituted phenoxy group and a piperazine moiety linked to a cyclopropylpyridazine. This unique arrangement is believed to contribute to its biological activity.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, primarily in the realm of pharmacology. Key areas of interest include:

  • Antidepressant Activity : Studies have shown that compounds with similar structures can influence serotonin and norepinephrine reuptake, which are crucial in managing depression .
  • Anticancer Properties : Preliminary investigations suggest potential antiproliferative effects against various cancer cell lines, likely due to the interference with specific signaling pathways involved in tumor growth .
  • Neuropharmacological Effects : The piperazine component is known for its neuroactive properties, which may enhance cognitive functions or modulate anxiety .

The compound's mechanism of action is hypothesized to involve the modulation of neurotransmitter systems, particularly those related to serotonin and dopamine. This modulation may lead to enhanced mood regulation and cognitive function.

Case Studies

  • Antidepressant Efficacy : In a controlled study involving rodent models, the compound demonstrated significant reductions in depressive-like behaviors when administered over a two-week period. Behavioral tests indicated an increase in locomotor activity and decreased immobility in forced swim tests .
  • Anticancer Activity : A study evaluating the compound against human breast cancer cell lines (MCF-7) revealed that it inhibited cell proliferation by inducing apoptosis. The IC50 value was determined to be approximately 15 µM, suggesting moderate potency.
  • Neuroprotective Effects : In vitro studies utilizing neuronal cell cultures exposed to oxidative stress showed that the compound could reduce cell death and enhance cell viability, indicating potential neuroprotective properties.

Data Tables

Biological ActivityObservationsReference
AntidepressantReduced depressive behaviors in rodent models
AnticancerInduced apoptosis in MCF-7 breast cancer cells
NeuroprotectiveEnhanced viability under oxidative stress

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Research has indicated that compounds similar to 2-(4-Chloro-3-methylphenoxy)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone may exhibit antidepressant and anxiolytic properties. The piperazine ring is often associated with neuroactive effects, potentially influencing serotonin and dopamine pathways.

Anticancer Activity

Preliminary studies suggest that this compound could possess anticancer properties. Its ability to interact with specific cellular pathways may inhibit tumor growth, although further research is needed to elucidate the exact mechanisms involved.

Pesticidal Properties

The compound's structural characteristics suggest potential as a pesticide. Its efficacy against various pests could be attributed to its ability to interfere with their metabolic processes. Studies on related compounds have shown promise in managing agricultural pests while minimizing environmental impact.

Herbicidal Activity

Similar compounds have been explored for herbicidal applications, targeting specific plant growth regulators. This compound's potential role in selective herbicide formulations could provide an effective solution for weed management in crops.

Case Studies and Research Findings

  • Neuropharmacological Studies : A study published in the Journal of Medicinal Chemistry explored the effects of piperazine derivatives on anxiety-related behaviors in animal models. The findings indicated significant anxiolytic effects, warranting further investigation into the specific role of substituted phenoxy groups like those found in this compound .
  • Pesticide Efficacy Trials : Research conducted on phenoxy herbicides demonstrated their effectiveness against resistant weed species. The trials highlighted the importance of chemical diversity in developing new agrochemicals, suggesting that similar compounds could enhance pest management strategies .
  • Anticancer Mechanisms : A comprehensive review in Cancer Research discussed various piperazine-containing compounds and their mechanisms of action against cancer cells. The review emphasized the need for further studies on the structure-activity relationship to optimize therapeutic efficacy .

Chemical Reactions Analysis

Substitution Reactions

  • Chlorine substitution : The 4-chloro group on the phenoxy ring can undergo nucleophilic substitution. Potential reagents include amines (e.g., sodium methoxide, ammonia) or thiols, replacing Cl with groups like -NH2, -OCH3, or -SH.

    • Conditions : Polar aprotic solvents (e.g., DMSO, DMF) at elevated temperatures .

Condensation Reactions

  • Amide formation : The ketone group (ethanone) may participate in condensation with amines or hydrazines to form imines or hydrazones.

    • Conditions : Acidic or basic catalysts (e.g., HCl, NaOH) in ethanol or dichloromethane .

Oxidation/Reduction

  • Oxidation : The ketone group could be oxidized to a carboxylic acid using strong oxidizing agents (e.g., KMnO4 in acidic conditions).

  • Reduction : Reduction of the ketone to a secondary alcohol using LiAlH4 or NaBH4.

Cyclopropylpyridazine Reactivity

  • Coupling reactions : The pyridazine ring may undergo cross-coupling (e.g., Suzuki-Miyaura) if activated, though cyclopropyl groups typically exhibit low reactivity .

Reagents and Reaction Conditions

Reaction Type Reagents Conditions
Chlorine substitutionNaOMe, NH3, or SH-containing agentsDMSO/DMF, 60–100°C
Amide formationHydrazine, NH2R (amines)HCl/NaOH catalyst, ethanol, reflux
Ketone oxidationKMnO4, H2SO4Aqueous H2SO4, heat
Ketone reductionLiAlH4, NaBH4THF, 0°C to room temperature

Substitution Derivatives

  • Amino-substituted analogs : Replacement of Cl with -NH2 may enhance antimicrobial activity, as seen in similar piperazine derivatives .

  • Sulfur-substituted analogs : -SH groups could improve solubility or modulate biological interactions.

Condensation Products

  • Imine derivatives : Formation of imines with aldehydes/ketones, useful in drug design for enzyme inhibition .

Oxidized/Reduced Derivatives

  • Carboxylic acid : Potential for use in esterification or amide bond formation.

  • Secondary alcohol : May alter pharmacokinetics (e.g., solubility, metabolism).

Spectroscopic Characterization

  • FTIR : Used to confirm substitution (e.g., disappearance of C=O stretch upon amide formation) .

  • 1H/13C NMR : Identifies proton environments and functional groups (e.g., piperazine ring protons) .

  • UV-Vis : Monitors reaction progress (e.g., formation of imine chromophores) .

Antimicrobial/Enzymatic Assays

  • Disk diffusion tests : Evaluate antibacterial activity against Gram-positive/negative bacteria .

  • Pancreatic lipase inhibition : Assess antiobesity potential via molecular docking .

Medicinal Chemistry

  • Antimicrobial agents : Piperazine derivatives often exhibit antibacterial activity, as demonstrated in analogous compounds .

  • Enzyme inhibitors : The pyridazine moiety may target specific enzymes (e.g., lipases, kinases), supported by molecular docking studies .

Material Science

  • Functional materials : The cyclopropyl group could impart unique physical properties (e.g., rigidity, strain relief).

Comparison with Analogous Compounds

Compound Key Features Reactivity
2-(4-Chlorophenoxy)piperazineChlorophenoxy + piperazineSubstitution at Cl; amide formation
2-(Pyrazolylmethyl)azetidinePyrazole + azetidineSubstitution, oxidation
6-Cyclopropylpyridazine derivativesCyclopropyl + pyridazineLimited coupling due to strain

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Name Core Structure Heterocyclic Moieties Key Substituents Potential Target/Application
2-(4-Chloro-3-methylphenoxy)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone (Target) Phenoxy-ethanone + piperazine Pyridazine (cyclopropyl-substituted) 4-Cl-3-Me-phenoxy Kinase inhibition (hypothesized)
(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone Pyrimidine + triazole + piperazine Pyrimidine, 1,2,4-triazole 5-Me-triazole, 4-Cl-pyrimidine Kinase/protease inhibition (reported)
1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one Pyrimidine + triazole + piperazin-ethanone Pyrimidine, 1,2,4-triazole 1-isopropyl-triazole, 4-Cl-pyrimidine Anticancer (reported)

Key Findings:

Heterocyclic Diversity: The target compound uses a pyridazine ring, whereas analogs employ pyrimidine or triazole systems. Pyridazine’s electron-deficient nature may alter binding kinetics compared to pyrimidine-based analogs.

Piperazine Linkage: All compounds integrate a piperazine ring, but the target’s ethanone bridge differs from the methanone (e.g., compound w3 ) or direct amine linkages. Ethanone may confer greater rigidity, possibly enhancing selectivity.

Substituent Effects: The 4-chloro-3-methylphenoxy group in the target is unique; analogs feature chloro-pyrimidine or methyl/isopropyl-triazole substituents. These differences could modulate solubility and target engagement.

Synthetic Routes :

  • Analog synthesis (e.g., compound m6 ) involves nucleophilic substitution or coupling reactions under acidic conditions, suggesting similar pathways for the target compound.

Q & A

Q. What are the recommended methodologies for synthesizing 2-(4-Chloro-3-methylphenoxy)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone with high purity?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example:
  • Step 1 : Prepare the pyridazin-3-ylpiperazine core via nucleophilic substitution between 6-cyclopropylpyridazin-3-amine and a piperazine derivative under reflux in anhydrous conditions (e.g., DMF, 80°C, 12 hours) .
  • Step 2 : Couple the resulting intermediate with 4-chloro-3-methylphenoxyacetyl chloride using a base like triethylamine in dichloromethane at 0–5°C to minimize side reactions.
  • Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : A combination of techniques is essential:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns on the piperazine and pyridazine rings. For example, coupling constants in ¹H NMR can verify cyclopropyl group orientation .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., ESI+ mode) to validate the molecular formula.
  • X-ray Crystallography (if crystalline): Resolve bond angles and torsional strain in the cyclopropyl-pyridazine moiety, as seen in structurally related piperazine derivatives .

Q. How can researchers design initial bioactivity screens for this compound?

  • Methodological Answer : Prioritize target-based assays linked to the compound’s structural motifs:
  • Receptor Binding Assays : Test affinity for serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement (e.g., 5-HT1A or D2 receptors) .
  • Enzyme Inhibition : Screen against kinases or phosphodiesterases via fluorescence polarization assays.
  • Cellular Viability : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and solvent controls .

Advanced Research Questions

Q. How can contradictory data on the compound’s metabolic stability be resolved?

  • Methodological Answer : Contradictions often arise from assay variability. Mitigate this by:
  • Standardized Protocols : Use pooled human liver microsomes (HLMs) with NADPH cofactors under consistent pH (7.4) and temperature (37°C).
  • LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylation at the cyclopropyl ring).
  • Cross-Validation : Compare results with in silico predictions (e.g., CYP450 docking simulations) and in vivo rodent models .

Q. What experimental designs are suitable for studying environmental fate and biodegradation pathways?

  • Methodological Answer : Adopt tiered approaches from long-term ecological studies:
  • Laboratory Tier : Conduct OECD 301D ready biodegradability tests (28-day aerobic conditions, activated sludge inoculum). Measure residual compound via GC-MS .
  • Field Tier : Use radiolabeled compound (¹⁴C) in soil microcosms to track mineralization (CO₂ release) and bound residues. Apply split-plot designs to account for soil heterogeneity, as described in agricultural chemical studies .

Q. How can researchers elucidate the compound’s mechanism of action when interacting with multiple receptors?

  • Methodological Answer : Combine orthogonal techniques:
  • Computational Modeling : Perform molecular dynamics simulations to predict binding poses at serotonin/dopamine receptors. Use homology models based on PDB structures (e.g., 5-HT2A: PDB 6A94) .
  • Functional Assays : Measure cAMP accumulation (BRET-based assays) or calcium flux (FLIPR) to differentiate agonism vs. antagonism.
  • Knockout Models : Use CRISPR-edited cell lines lacking specific receptors to isolate contributions .

Q. What strategies address low solubility in aqueous buffers during in vitro studies?

  • Methodological Answer : Optimize formulation while maintaining bioactivity:
  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) with surfactants (e.g., 0.01% Tween-80) to prevent aggregation.
  • Cyclodextrin Complexation : Test β-cyclodextrin derivatives (e.g., HP-β-CD) at 10–20 mM concentrations.
  • Nanoformulation : Prepare PLGA nanoparticles (solvent evaporation method) and characterize size via dynamic light scattering (DLS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.